Bis(2-methylpentyl) Phthalate

Description

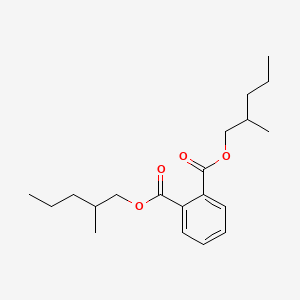

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-9-15(3)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16(4)10-6-2/h7-8,11-12,15-16H,5-6,9-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOKXCRCGZIZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334256 | |

| Record name | Bis(2-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53306-51-7 | |

| Record name | Bis(2-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Distribution of Bis 2 Methylpentyl Phthalate

Detection and Quantification in Aquatic Ecosystems

Comprehensive data on the presence of Bis(2-methylpentyl) phthalate (B1215562) in aquatic environments is scarce. However, a few studies that have included this compound in their analyses provide some insight, primarily indicating its absence or low frequency of detection.

A study investigating the occurrence of 15 phthalate esters in water sources in Northeast China did not detect bis(4-methyl-2-pentyl) phthalate (BMPP) in any of the 16 water samples collected from the Mopanshan Reservoir. This suggests that, at least in this specific location, the compound was not present at concentrations above the method's detection limit mdpi.com. The lack of detection in this study highlights a significant data gap in understanding the prevalence of this specific phthalate in the water column of various aquatic systems.

Table 1: Detection of Bis(4-methyl-2-pentyl) Phthalate in Water Samples from Mopanshan Reservoir

| Parameter | Value |

| Number of Samples | 16 |

| Detection Frequency | 0/16 |

| Concentration Range (ng/L) | Not Detected |

Currently, there is no available scientific literature that specifically reports the detection and quantification of Bis(2-methylpentyl) phthalate or its isomers in sediment samples. Phthalates, in general, are known to accumulate in sediments due to their hydrophobic nature, but specific data for this compound is lacking.

Information regarding the presence and bioaccumulation of this compound in aquatic organisms is very limited. A study on the contamination of soil and plants in coastal areas of South China did detect bis(4-methyl-2-pentyl) phthalate (BMPP) in plant samples, albeit at a low frequency.

In this particular study, BMPP was detected in 16.0% of the plant samples analyzed mdpi.com. However, the specific concentrations were not detailed in the summary of the findings. This indicates that under certain environmental conditions, this phthalate can be taken up by vegetation. There is currently no data available on its bioaccumulation in aquatic fauna such as fish or invertebrates.

Table 2: Detection of Bis(4-methyl-2-pentyl) Phthalate in Plant Samples from Coastal South China

| Parameter | Value |

| Detection Frequency | 16.0% |

Atmospheric Distribution and Transport Mechanisms

The distribution of this compound in the atmosphere is another area with a significant lack of research. Phthalates can be released into the atmosphere from various sources and can exist in both gaseous and particulate-bound forms.

There is no specific data available on the detection of this compound in the gaseous phase of the atmosphere.

A study that analyzed the composition of agricultural plastic films mentioned bis(4-methyl-2-pentyl) phthalate (BMPP) as one of the analyzed compounds acs.org. While the study focused on the release of phthalates from these films, which can contribute to their presence in the air, specific concentrations of BMPP in atmospheric particulate matter were not provided in the summarized results. The compound was grouped with other less prevalent phthalates under the category of "Others" acs.org.

Terrestrial Distribution in Soil Matrices

Studies on other phthalates, such as the commonly detected di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP), have shown significant concentrations in various soil types, including agricultural and urban soils. For instance, in some agricultural soils, the total concentration of several priority phthalates has been found to range from 0.445 to 4.437 mg/kg nih.gov. It is plausible that this compound would be present in similar concentration ranges in areas with relevant sources, although likely at lower levels than the high-production-volume phthalates.

Table 1: Illustrative Concentrations of Phthalates in Different Soil Matrices

| Soil Type | Phthalate Compound | Concentration Range (mg/kg) | Reference |

| Agricultural Soil | Total Priority PAEs | 0.445 - 4.437 | nih.gov |

| Urban Soil | Σ6 PAEs | 350.11 - 767.10 (µg/kg) | researchgate.net |

| Protected Agriculture Soil | DEHP | 199.82 - 564.04 (µg/kg) | researchgate.net |

Note: This table provides data for general phthalates as specific data for this compound is not available. PAEs refer to Phthalic Acid Esters.

Identification of Potential Natural Biosynthesis Pathways and Sources

While phthalates are predominantly known as synthetic chemicals, there is growing evidence suggesting that some phthalate esters can be biosynthesized by various organisms bohrium.comnih.govresearchgate.netproquest.comresearchgate.net. A number of studies have identified the presence of phthalates in plants, microorganisms (including bacteria and fungi), and algae, in some cases in environments presumed to be free from anthropogenic contamination nih.govresearchgate.net. The dominant phthalates identified from natural sources typically include compounds like di-n-butyl phthalate, diethyl phthalate, and di(2-ethylhexyl) phthalate nih.govproquest.com.

The exact biosynthetic pathways for these naturally occurring phthalates are not yet fully elucidated. However, it is hypothesized that some microorganisms and plants may produce these compounds as secondary metabolites researchgate.net. These naturally produced phthalates might play roles in allelopathic interactions, acting as antimicrobial or insecticidal agents, which could provide a competitive advantage to the producing organism bohrium.comresearchgate.netproquest.com.

While there is no specific literature confirming the natural biosynthesis of this compound, the general findings on other phthalates suggest that the possibility of its natural occurrence, albeit likely in trace amounts, cannot be entirely ruled out. Further research is needed to investigate the potential for microbial or plant-based synthesis of a wider range of phthalate esters, including this compound.

Elucidation of Anthropogenic Release Mechanisms and Pathways into Various Environmental Compartments

The primary route of entry for this compound into the environment is through anthropogenic activities. As a phthalate ester, it is likely used as a plasticizer in various consumer and industrial products. Phthalates are not chemically bound to the polymer matrix of plastics, which allows them to leach, migrate, or evaporate into the environment throughout the product's lifecycle researchgate.net.

Key anthropogenic release mechanisms and pathways include:

Industrial Release: Manufacturing and processing of plastics containing this compound can lead to its release into the air, water, and soil in the vicinity of industrial sites.

Leaching from Products: During the use and disposal of products containing this phthalate, it can leach into the surrounding environment. This includes leaching from plastic items in landfills into the leachate, which can then contaminate soil and groundwater wi.gov.

Sewage and Sludge: Many consumer products containing phthalates are disposed of through household waste and wastewater. Wastewater treatment plants may not completely remove these compounds, leading to their release into surface waters through effluents and their accumulation in sewage sludge nih.gov. The application of this sludge as agricultural fertilizer can then directly introduce this compound into terrestrial ecosystems.

Atmospheric Deposition: The volatilization of phthalates from various sources can lead to their presence in the atmosphere. These compounds can then be transported over long distances and deposited onto soil and water surfaces.

Once released, this compound can be distributed among various environmental compartments, including water, soil, and sediment. Its transport and fate are governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient. Due to their hydrophobic nature, phthalates tend to adsorb to organic matter in soil and sediment, leading to their persistence in these matrices nih.gov.

Advanced Analytical Methodologies for Bis 2 Methylpentyl Phthalate

Chromatographic Separation and Detection Techniques

The accurate analysis of Bis(2-methylpentyl) Phthalate (B1215562) and its isomers relies heavily on high-resolution chromatographic techniques coupled with sensitive mass spectrometric detection. These methods are essential for distinguishing between structurally similar phthalates and for detecting them at trace levels in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile compounds like Bis(2-methylpentyl) Phthalate. restek.com Its high chromatographic resolution makes it effective for separating complex mixtures of phthalates. restek.com For trace analysis, tandem mass spectrometry (GC-MS/MS) is often employed, offering enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). nih.gov This technique minimizes background interference and allows for the detection of phthalates at very low concentrations. nih.gov

The selection of the GC column's stationary phase is critical for achieving optimal separation. Studies have compared various stationary phases, such as Rtx-440 and Rxi-XLB, which have demonstrated excellent resolution for a wide range of phthalates. restek.comgcms.cz However, complete baseline separation of all isomers, including the two isomers of bis(4-methyl-2-pentyl) phthalate, can be challenging on some phases. restek.comgcms.cz The oven temperature program is another crucial parameter that is optimized to improve the resolution between co-eluting compounds and maintain the peak shape of high molecular weight phthalates. oregonstate.edu

A typical GC-MS method involves injecting a small volume of the sample extract into the GC system, where the compounds are separated based on their boiling points and interaction with the stationary phase. shimadzu.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. oregonstate.edu To achieve the lowest possible detection limits, it is crucial to minimize background contamination from sources such as solvents, glassware, and even the laboratory environment. lcms.cz

Table 1: Example GC-MS Parameters for Phthalate Analysis lcms.cz

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Agilent 8890 GC |

| Inlet | Multimode inlet (MMI), Pulsed Splitless Mode |

| Column | Agilent HP-5MS UI 20 m x 0.18 mm id x 0.18 µm |

| Carrier Gas | Hydrogen, 0.9 mL/min constant flow |

| Mass Spectrometer | Agilent 5977C Inert Plus GC/MSD |

| Ion Source | Inert Plus Extractor EI source |

| Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomeric Resolution and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for phthalate analysis. chromatographyonline.com It is particularly advantageous for analyzing less volatile or thermally labile phthalates and can often simplify sample preparation by eliminating the need for derivatization. chromatographyonline.comsciex.com The use of LC-MS/MS with electrospray ionization (ESI) allows for the sensitive detection of a wide range of phthalates. sciex.com

A significant challenge in phthalate analysis is the separation of isomers, which often have very similar physical and chemical properties. sciex.comsciex.com Optimized chromatographic conditions, including the choice of the analytical column and mobile phase gradient, are essential for achieving baseline resolution of these isomers. sciex.comsciex.com For example, reversed-phase columns like the Phenomenex Kinetex Biphenyl have been shown to effectively separate numerous phthalate isomers. sciex.comsciex.com The ability to separate isomers is crucial as it allows for more accurate quantification and can help in identifying the source of contamination. sciex.com

LC-MS/MS methods often utilize multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity. sciex.com In some cases, to further enhance selectivity and overcome matrix interferences, advanced techniques like MRM3 or ion mobility spectrometry can be employed. sciex.comlcms.cz These methods help to distinguish target analytes from background noise, leading to more reliable results, especially in complex matrices. sciex.com

Table 2: Example LC-MS/MS Parameters for Phthalate Analysis lcms.cz

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | 1290 Infinity II LC |

| Column | Agilent DB-5Q*, 30 m, 0.25 mm, 0.25 µm |

| Mobile Phase A | Water w/2.5mM NH4Formate 0.05% FA |

| Mobile Phase B | Methanol w/2.5 mM NH4Formate 0.05% FA |

| Mass Spectrometer | Revident LC/Q-TOF |

| Ion Source | Dual AJS ESI |

| Polarity | Positive |

Sophisticated Sample Preparation and Extraction Protocols

The successful analysis of this compound at trace levels is highly dependent on the efficiency of the sample preparation and extraction protocols. These procedures are designed to isolate the analyte from the sample matrix, concentrate it, and remove potential interferences.

Matrix-Specific Considerations and Optimization (e.g., water, soil, biological tissues, passive sampling devices)

The choice of extraction method is dictated by the physicochemical properties of the sample matrix.

Water: For aqueous samples like drinking water, liquid-liquid extraction (LLE) with solvents such as dichloromethane (B109758) and solid-phase extraction (SPE) are common techniques. srce.hrmdpi.com Stir bar sorptive extraction (SBSE) is another sensitive method for extracting phthalates from water matrices, offering high reproducibility and low detection limits. nih.gov Solid-phase microextraction (SPME) is a simple and sensitive method that can be used for the concentration of phthalate traces from water samples. nih.gov

Soil and Sediments: The extraction of phthalates from solid samples like soil often involves techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents. EPA Method 8061A suggests using a methylene (B1212753) chloride/acetone or hexane/acetone mixture for extracting phthalates from solid matrices. epa.gov

Biological Tissues: The analysis of phthalates in biological tissues requires more rigorous sample preparation to remove lipids and other interfering substances. This may involve homogenization followed by extraction with an organic solvent and a cleanup step using techniques like gel permeation chromatography (GPC).

Passive Sampling Devices: Passive samplers, such as silicone wristbands and low-density polyethylene (B3416737) (LDPE) samplers, are increasingly used to assess personal exposure to phthalates. oregonstate.edu A robust GC-MS method can be used to quantify phthalate content in these matrices without the need for additional derivatization steps. oregonstate.edu

Strategies for Minimizing Background Contamination in High-Sensitivity Analysis

A major challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, which can lead to background contamination and compromise the accuracy of results at low concentrations. sciex.com Phthalates can be found in plastic labware, solvents, and even dust. sciex.comsciex.com

To minimize this contamination, several strategies are employed:

Application of Isotopic Labeling and Certified Reference Materials in Quantification (e.g., this compound-d4)

For the most accurate and precise quantification of this compound, especially in complex matrices, the use of isotopically labeled internal standards and certified reference materials (CRMs) is indispensable.

Isotopically labeled standards, such as This compound-d4 , are chemically identical to the target analyte but have a higher mass due to the substitution of hydrogen atoms with deuterium. clearsynth.com These standards are added to the sample at the beginning of the analytical process and behave similarly to the native analyte during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, any losses during sample preparation or variations in instrument response can be corrected for, leading to highly accurate quantification. nih.gov Deuterated analogs are particularly valuable in mass spectrometry as they serve as ideal internal standards.

Certified reference materials (CRMs) are materials with a known and certified concentration of the analyte. sigmaaldrich.comcpachem.comsigmaaldrich.com They are produced and certified in accordance with ISO standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com CRMs are used to validate analytical methods, ensuring their accuracy and traceability to a known standard. sigmaaldrich.com They are also used for instrument calibration and for quality control purposes to monitor the ongoing performance of the analytical method. Various phthalate CRMs are available, including single-compound standards and mixtures. cpachem.comvwr.com

Rigorous Method Validation and Quality Assurance Procedures for Environmental Monitoring

The reliable quantification of this compound in environmental samples necessitates rigorous method validation and the implementation of stringent quality assurance and quality control (QA/QC) procedures. Given the ubiquity of phthalates, which can lead to sample contamination, these measures are critical to prevent false positives and ensure the accuracy of reported concentrations. srce.hr Key components of method validation for this compound include the determination of detection and quantification limits, and a thorough assessment of the method's accuracy, precision, and repeatability across various environmental matrices.

Determination of Limits of Quantification (LOQs) and Detection Limits (LODs)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For phthalate analysis, achieving low LODs and LOQs is crucial for assessing trace-level contamination in environmental compartments. These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument, commonly set at 3 for LOD and 10 for LOQ.

Various analytical techniques, primarily chromatography-mass spectrometry-based methods, have been developed and validated for the determination of phthalates, including isomers like this compound, in diverse samples. While specific data for this compound is often grouped with other phthalate isomers, the reported limits for similar compounds provide a strong indication of the achievable sensitivity. For instance, studies on related phthalates in complex matrices such as soil and wastewater have demonstrated the feasibility of reaching low microgram per kilogram (µg/kg) or microgram per liter (µg/L) levels.

A study utilizing microwave-assisted extraction followed by high-performance liquid chromatography (HPLC) for soil samples reported LODs ranging from 0.218 to 1.367 µg/kg and LOQs from 0.72 to 4.51 µg/kg for various phthalate esters. researchgate.net Another method, employing on-line coupled liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) for wastewater analysis, achieved an LOD for Di(2-ethylhexyl) phthalate (DEHP) of 0.1 µg/L. mdpi.com For alcoholic beverages, a validated HPLC-UV method established a lower limit of quantification of 0.06 mg/L for DEHP. mdpi.com These values highlight the sensitivity of modern analytical approaches.

Table 1: Examples of LODs and LOQs for Phthalate Analysis in Environmental Matrices

Generated code Table of Compound Names

Compound Name Abbreviation This compound Di(2-ethylhexyl) phthalate DEHP High-Performance Liquid Chromatography HPLC Gas Chromatography-Mass Spectrometry GC-MS Liquid Chromatography-Mass Spectrometry LC-MS

Environmental Fate and Biotransformation of Bis 2 Methylpentyl Phthalate

Microbial Biotransformation and Biodegradation Pathways

The primary mechanism for the complete removal of phthalate (B1215562) esters from the environment is biodegradation by microorganisms. d-nb.info A wide variety of bacteria and fungi have been identified that can utilize phthalates as a sole source of carbon and energy, breaking them down into simpler, non-toxic compounds. jmb.or.krnih.gov

Numerous bacterial species are capable of degrading phthalate esters. These microbes are ubiquitous in phthalate-contaminated environments such as soil and sediment. Among the most well-studied are species from the genus Pseudomonas, which are known for their metabolic versatility. jmb.or.krnih.govnih.gov Other significant phthalate-degrading bacterial genera include Gordonia, Arthrobacter, Bacillus, Micrococcus, and Mycobacterium. d-nb.infoacs.orgnih.gov

Often, the complete degradation of a complex phthalate is achieved through the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. d-nb.info For instance, one species might hydrolyze the diester to phthalic acid, which is then mineralized by another species. ijplantenviro.com

Table 3: Examples of Phthalate-Degrading Bacterial Strains

| Bacterial Genus | Example Species/Strain | Phthalate Degraded | Reference |

|---|---|---|---|

| Pseudomonas | P. fluorescens | Di-n-butyl phthalate (DBP) | jmb.or.kr |

| Gordonia | Gordonia sp. strain 5F | Di(2-ethylhexyl) phthalate (DEHP) | acs.org |

| Arthrobacter | Arthrobacter sp. | Phthalic Acid | d-nb.info |

| Mycobacterium | Mycobacterium sp. | Di(2-ethylhexyl) phthalate (DEHP) | nih.gov |

| Bacillus | Bacillus sp. | Medium-chain phthalate esters | d-nb.info |

| Micrococcus | Micrococcus sp. | Phthalate esters | nih.gov |

Fungi, including yeasts and molds, also play a crucial role in the biodegradation of phthalates. Their powerful extracellular enzyme systems are highly effective at breaking down complex organic pollutants. nih.gov Studies have identified various fungal species from terrestrial and aquatic environments with significant catabolic activity towards phthalates.

White-rot fungi, such as Pleurotus ostreatus and Trametes versicolor, are particularly effective degraders due to their non-specific lignin-modifying enzymes. jmb.or.krpublichealthtoxicology.com Research has also highlighted the capabilities of marine-derived fungi. For example, Penicillium roqueforti and Paecilomyces variotii isolated from marine environments have been shown to transform DEHP into other phthalate compounds. researchgate.net

Table 4: Examples of Phthalate-Degrading Fungal Species | Fungal Species | Environment | Catabolic Activity | Reference | | :--- | :--- | :--- | :--- | | Pleurotus ostreatus | Terrestrial (White-rot) | Complete removal of DMP, DEP, and BBP. jmb.or.kr | | Penicillium roqueforti | Marine-derived | Transformation of DEHP into diethyl- and dibutyl- phthalates. researchgate.net | | Paecilomyces variotii | Marine-derived | Transformation of DEHP into several other phthalates. researchgate.net | | Trametes versicolor | Terrestrial (White-rot) | Degradation of DMP, DEP, and BBP. jmb.or.kr |

The microbial degradation of phthalate esters proceeds through a well-defined enzymatic pathway. The process is generally initiated by the breakdown of the ester bonds, followed by the cleavage of the aromatic ring. nih.gov

De-esterification: The first and rate-limiting step is the sequential hydrolysis of the two ester linkages. nih.gov This is catalyzed by enzymes called esterases or hydrolases . The diester (e.g., Bis(2-methylpentyl) Phthalate) is first converted to its corresponding monoester (mono-2-methylpentyl phthalate) and an alcohol molecule (2-methylpentanol). nih.govbiorxiv.org A second hydrolysis step then releases the second alcohol molecule and phthalic acid. nih.gov

Alkyl Chain Oxidation: The released alcohol side chains, such as 2-methylpentanol, are typically simple enough to be readily metabolized by microorganisms through common oxidative pathways as a source of carbon and energy.

Further Metabolism (Aromatic Ring Cleavage): The resulting phthalic acid is the substrate for the next stage of degradation. In aerobic bacteria, the aromatic ring is attacked by phthalate dioxygenases . nih.govnih.gov These enzymes incorporate two hydroxyl groups onto the benzene (B151609) ring, forming a cis-dihydrodiol intermediate. This intermediate is then oxidized by a dehydrogenase to a dihydroxyphthalate. nih.gov Subsequent decarboxylation yields protocatechuate , a key central intermediate that enters the β-ketoadipate pathway, where the aromatic ring is cleaved and the molecule is ultimately broken down to intermediates of central metabolism, such as those in the Krebs cycle. nih.govnih.gov Anaerobic degradation follows a different route, often involving the activation of phthalate to phthaloyl-CoA before decarboxylation. asm.orgresearchgate.net

Table 5: Key Enzymes in the Aerobic Phthalate Degradation Pathway

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Phthalate Esterase / Hydrolase | De-esterification | Phthalate Diester | Phthalate Monoester + Alcohol |

| Monoester Hydrolase | De-esterification | Phthalate Monoester | Phthalic Acid + Alcohol |

| Phthalate Dioxygenase | Ring Hydroxylation | Phthalic Acid | Dihydroxyphthalate intermediate |

| Decarboxylase | Removal of a carboxyl group | Dihydroxyphthalate | Protocatechuate |

| Protocatechuate Dioxygenase | Aromatic Ring Cleavage | Protocatechuate | Acyclic intermediates |

Identification of Primary and Secondary Metabolites and Reconstruction of Degradation Pathways

The biodegradation of this compound, a branched-chain phthalate ester, is presumed to follow the general degradation pathway established for other phthalates, particularly those with branched alkyl chains like di(2-ethylhexyl) phthalate (DEHP). Specific studies on this compound are limited; therefore, its degradation pathway is largely inferred from research on analogous compounds. The biodegradation process is initiated by the enzymatic hydrolysis of the diester to its corresponding monoester and alcohol.

Following the initial hydrolysis, the monoester, mono-2-methylpentyl phthalate, undergoes a second hydrolysis to yield phthalic acid and another molecule of 2-methylpentanol. Phthalic acid is a central intermediate in the degradation of all phthalate esters. pakbs.orgnih.gov

The subsequent degradation of phthalic acid can proceed through various aerobic and anaerobic pathways, depending on the microbial species and environmental conditions. Under aerobic conditions, phthalic acid is typically converted to protocatechuate, which is then further metabolized via ring cleavage pathways (ortho- or meta-cleavage) and ultimately funneled into the Krebs cycle. researchgate.net

Under anaerobic conditions, the degradation of phthalic acid is more complex and less understood. It is generally believed to proceed via decarboxylation to benzoate, which is then further degraded through the benzoyl-CoA pathway. nih.gov

The branched alkyl chain, 2-methylpentanol, is also subject to microbial degradation, likely through oxidation pathways, eventually being mineralized to carbon dioxide and water. The branching in the alkyl chain can influence the rate of degradation, with some studies suggesting that branched phthalates degrade more slowly than their linear counterparts. publish.csiro.au For instance, research on di(2-ethylhexyl) phthalate (DEHP) has identified a complex array of intermediates resulting from the oxidation of the 2-ethylhexyl side chain, including various oxidized and carboxylated derivatives. researchgate.net A study on a halotolerant bacterial consortium degrading DEHP identified intermediates such as 2-ethylhexyl pentyl phthalate and butyl (2-ethylhexyl) phthalate, suggesting that β-oxidation of the side chain can occur. plos.org

It is important to note that while this reconstructed pathway is based on established principles of phthalate biodegradation, the specific metabolites and the exact sequence of their formation for this compound may vary. One source has noted that the biodegradation rates of a similar compound, Bis(4-methyl-2-pentyl) phthalate, are relatively slow, which could imply a slower formation of these metabolites. vulcanchem.com

Table 1: Postulated Degradation Pathway of this compound

| Step | Precursor | Enzyme/Process | Product(s) |

|---|---|---|---|

| Primary Degradation | This compound | Esterase/Hydrolase | Mono-2-methylpentyl phthalate + 2-Methylpentanol |

| Secondary Degradation | Mono-2-methylpentyl phthalate | Esterase/Hydrolase | Phthalic acid + 2-Methylpentanol |

| Aerobic Catabolism | Phthalic acid | Dioxygenase | Protocatechuate |

| Protocatechuate | Ring-cleavage enzymes | Krebs cycle intermediates | |

| Anaerobic Catabolism | Phthalic acid | Decarboxylase | Benzoate |

| Benzoate | Benzoyl-CoA pathway | Further degradation |

| Side-chain Catabolism | 2-Methylpentanol | Oxidation | CO2 + H2O |

Role of Synergistic Actions within Mixed Microbial Communities in Degradation Efficacy

The complete mineralization of complex organic compounds like this compound in the environment is rarely accomplished by a single microbial species. Instead, it is the result of the synergistic metabolic activities of diverse microbial consortia. mdpi.com While specific studies on the synergistic degradation of this compound are not available, extensive research on other phthalates, particularly DEHP, highlights the critical role of microbial cooperation. nih.gov

Mixed microbial communities exhibit enhanced degradation capabilities due to several factors:

Metabolic Complementarity: Different microbial species within a community possess distinct enzymatic machinery. One species may excel at the initial hydrolysis of the phthalate diester to its monoester, while another may be specialized in the degradation of the resulting phthalic acid or the alcohol side-chain. mdpi.com For example, in the degradation of DEHP, some bacteria are efficient at hydrolyzing the ester bonds, while others specialize in metabolizing the aromatic ring of phthalic acid. nih.gov

Co-metabolism: Some microbes can degrade a compound like a phthalate ester without using it as a primary energy source, a process known as co-metabolism. This is often seen in mixed communities where the growth of one organism on a primary substrate supports the degradation of the phthalate by another.

Production of Biosurfactants: Some bacteria, such as strains of Mycobacterium and Nocardia, can produce biosurfactants that increase the solubility and bioavailability of sparingly soluble phthalates like DEHP. oup.comoup.com This enhanced bioavailability makes the compound more accessible for microbial attack and degradation by the community.

Studies on DEHP have shown that its complete breakdown is often achieved through the interaction of multiple bacterial genera. For instance, some members of the Proteobacteria, like Acidovorax and Sedimenticola, have been identified as major degraders of the DEHP side-chains, with the resulting phthalic acid being degraded by other bacteria such as Aestuariibacter. nih.gov The degradation of dibutyl phthalate (DBP) and DEHP is also typically carried out by mixed microbial strains. mdpi.com The complexity of these interactions underscores the importance of studying the entire microbial community to understand the environmental fate of phthalates.

Biosorption and Sequestration Mechanisms by Environmental Matrices and Organisms (e.g., algal biomass)

Biosorption is a physico-chemical process that involves the binding of substances (sorbates) onto the surface of a biological material (sorbent). This process can play a significant role in the environmental fate of this compound by sequestering it from the aqueous phase and concentrating it in solid matrices, thereby affecting its mobility and bioavailability for degradation.

Sorption to Environmental Matrices:

Phthalates, being hydrophobic compounds, tend to sorb to organic matter in soil and sediment. mdpi.com The extent of this sorption is influenced by the organic carbon content of the matrix and the physico-chemical properties of the phthalate, such as its octanol-water partition coefficient (Kow). While specific data for this compound is scarce, it is expected to exhibit strong sorption potential to soil and sediment, similar to other long-chain and branched phthalates. canada.ca This sorption can reduce its concentration in the water column but can also lead to its persistence in the solid phase, making it less available for microbial degradation.

Biosorption by Organisms:

Various organisms, including bacteria, fungi, and algae, can adsorb phthalates onto their cell surfaces. Algal biomass, in particular, has been investigated as a potential biosorbent for phthalate removal from contaminated water. researchgate.net Studies on DEHP have shown that seaweed species, such as those from the genus Sargassum, can effectively remove the phthalate from aqueous solutions. researchgate.net The biosorption capacity of algae is influenced by factors such as pH, temperature, biomass concentration, and the specific properties of the phthalate. researchgate.net

The mechanisms of biosorption are complex and can include:

Adsorption: The binding of the phthalate molecule to the outer surface of the organism through physical forces like van der Waals forces and hydrophobic interactions.

Absorption/Partitioning: The partitioning of the lipophilic phthalate molecule into the lipid-rich components of the cell membrane.

While biosorption can be an effective mechanism for removing phthalates from water, it is a sequestration process, not a degradation process. The adsorbed phthalate can potentially be released back into the environment or transferred through the food chain. However, some research suggests that once adsorbed onto algal biomass, the phthalates can be subjected to further degradation processes, or the biomass can be harvested to remove the contaminant from the ecosystem. researchgate.net

| Phthalate Properties | Hydrophobicity (log Kow) and molecular weight can affect the affinity of the phthalate for the biosorbent. | researchgate.net |

Predictive Modeling of Environmental Degradability through Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For phthalates, QSAR models can be used to predict properties like biodegradability, toxicity, and persistence, which is particularly useful for compounds like this compound where extensive experimental data may be lacking.

The development of QSAR models for phthalates generally involves:

Data Collection: Assembling a dataset of phthalates with experimentally determined values for the property of interest (e.g., degradation rate).

Descriptor Calculation: Calculating a set of molecular descriptors for each phthalate in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Model Development: Using statistical methods to build a mathematical model that relates the molecular descriptors to the observed activity or property.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Several studies have developed QSAR models for predicting the environmental fate of phthalates. For instance, models have been created to predict the base-catalyzed hydrolysis rates of various phthalate esters. researchgate.netacs.org These models have shown that phthalates with branched alkyl chains, like this compound, tend to have slower hydrolysis rates compared to those with linear alkyl chains. researchgate.netacs.org

QSAR models have also been used to predict the toxicity of phthalates, which can be related to their persistence and potential for bioaccumulation. mdpi.com These models often highlight the importance of hydrophobicity and the size of the alkyl chains in determining the toxic effects of phthalates. mdpi.com

The Canadian government has utilized QSAR models as part of their screening assessment of phthalates, subgrouping them based on properties like log Kow and water solubility to predict their environmental behavior and potential for bioaccumulation. canada.cacanada.ca

While QSAR models are valuable predictive tools, their accuracy for a specific compound like this compound depends on the quality and relevance of the data used to build the model. As more experimental data on branched-chain phthalates becomes available, the predictive power of these models for such compounds will likely improve. A study on designing phthalate substitutes used 3D-QSAR models to predict biodegradability and found that Bis(4-methylpentyl) phthalate had a predicted degradation efficiency of 72.91% under one model scenario. mdpi.com

Table 3: Examples of Descriptors Used in QSAR Models for Phthalates

| Descriptor Type | Example | Relevance to Environmental Fate |

|---|---|---|

| Topological | Molecular Connectivity Indices | Relate to the size and branching of the molecule. |

| Geometric | Molecular Surface Area | Influences interactions with biological membranes and enzymes. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the reactivity of the molecule and its susceptibility to oxidative degradation. |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which affects its sorption to organic matter and bioaccumulation potential. |

Ecological Impact and Environmental Toxicology of Bis 2 Methylpentyl Phthalate

Ecotoxicological Assessment in Aquatic Organisms

Phthalate (B1215562) esters are known to elicit a range of toxicological responses in aquatic life. Generally, short- and medium-chain phthalates tend to exhibit higher toxicity to aquatic organisms compared to their long-chain counterparts. canada.ca The primary mode of toxic action for many phthalates is considered to be narcosis; however, there is growing evidence for other specific mechanisms, including endocrine disruption. canada.ca

Sublethal effects of phthalates on aquatic organisms are varied and can impact growth, reproduction, and behavior. For instance, exposure to certain phthalates can lead to developmental and reproductive issues in both invertebrates and vertebrates. nih.govnih.gov

In fish, while most significant effects are observed at higher concentrations, some studies have noted disturbances in spermatogenesis even at lower levels. nih.gov For example, di-iso-pentyl-phthalate (DiPeP), a compound structurally similar to bis(2-methylpentyl) phthalate, has been shown to alter the antioxidant system in the liver, intestine, brain, and gills of zebrafish (Danio rerio) at environmentally relevant concentrations. DNA damage in the gills was also observed at higher concentrations of DiPeP.

Aquatic invertebrates, such as molluscs and crustaceans, appear to be particularly sensitive to some phthalates, with biological effects documented at low ng/L to µg/L concentrations. nih.govnih.gov Studies on DEHP have shown that it can induce sublethal responses in brine shrimp (Artemia sp.), including altered swimming behavior and epithelial necrosis. mdpi.com In the amphipod Hyalella azteca and the midge Chironomus tentans, higher molecular weight phthalates like di-n-hexyl phthalate (DHP) and DEHP showed no significant effect on survival or growth in sediment tests, which aligns with predictions based on their low water solubility. nih.gov

Table 1: Examples of Sublethal Effects of Phthalates on Aquatic Organisms (Note: Data presented are for various phthalates and are intended to be indicative of potential effects.)

| Phthalate | Organism | Observed Sublethal Effects |

| Di-iso-pentyl-phthalate (DiPeP) | Zebrafish (Danio rerio) | Altered antioxidant system in liver, intestine, brain, and gills; DNA damage in gills. |

| Di(2-ethylhexyl) phthalate (DEHP) | Brine shrimp (Artemia sp.) | Slow swimming, spasms, epithelial necrosis. mdpi.comnih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Amphipod (Apohyale media) | High sensitivity, with significant mortality at various concentrations over time. nih.gov |

| Di-n-butyl phthalate (DBP) | Midge (Chironomus tentans) | Growth inhibition in sediment exposures. nih.gov |

Phthalates can exert both chronic and acute phytotoxic effects on algae and various plant species. researchgate.net While some algae have demonstrated the ability to degrade phthalates, high concentrations can still be inhibitory. mdpi.com For example, studies on DEHP have shown that it can be accumulated by brown algae (Sargassum spp.). researchgate.net The green alga Selenastrum capricornutum exposed to DEHP did not show a 50% reduction in growth even at its solubility limit in the water. epa.gov In contrast, the duckweed Lemna gibba showed a wide range of EC50 values for frond production when exposed to DEHP. epa.gov

The presence of phthalates in aquatic ecosystems can disrupt the base of the food web. Some studies suggest that certain algae may even biosynthesize phthalates, potentially as a competitive mechanism. europa.eumdpi.commdpi.com However, the introduction of anthropogenic phthalates can disrupt the metabolic processes of these primary producers. europa.eumdpi.com

Effects on Indigenous Microbial Ecosystems and Community Dynamics

Phthalates can influence the structure and function of microbial communities in both aquatic and terrestrial environments. The biodegradation of phthalates is a key process mediated by microorganisms, and the rate of degradation can vary depending on the specific phthalate and environmental conditions. canada.ca Degradation generally proceeds more slowly in anaerobic environments like sediments. canada.ca

Exposure to high concentrations of certain phthalates, such as DEHP, has been shown to affect the microbial biomass carbon and the structural diversity of microbial communities in soil. nih.gov Studies on the impact of microplastics have revealed that the leaching of phthalates like DEHP, DBP, and dimethyl phthalate (DMP) can inhibit the metabolic activity of intestinal microbiota and alter the community composition. nih.gov In some cases, the presence of phthalates can lead to a shift in the microbial population, favoring species that are more resistant or capable of degrading these compounds. nih.gov For instance, in DEHP-contaminated soil, Bacillus was found to be the dominant bacterium, while Pseudomonas and Sphingopyxis increased in number at higher DEHP concentrations. nih.gov

In-depth Analysis of Bioaccumulation Factors and Trophic Transfer Potential within Food Webs

The bioaccumulation potential of phthalates is closely linked to their molecular weight and hydrophobicity. Higher molecular weight phthalates, which are more lipophilic, tend to have a greater affinity for binding to organic matter in sediments and soils. mdpi.com However, their potential to biomagnify in food webs is generally considered low. industrialchemicals.gov.au

Studies on marine aquatic food webs have indicated that lower molecular weight phthalates show no clear relationship between trophic level and concentration, while higher molecular weight phthalates like DEHP exhibit a negative correlation, suggesting trophic dilution rather than magnification. industrialchemicals.gov.au An estimated bioconcentration factor (BCF) of 3 for diundecyl phthalate suggests a low potential for bioaccumulation in aquatic organisms. nih.gov Similarly, Canadian environmental assessments have concluded that long-chain phthalates like diisodecyl phthalate (DIDP) and diundecyl phthalate (DUP) have low bioaccumulation and biomagnification potential. canada.ca Despite this, the detection of these compounds in various aquatic species confirms their bioavailability. canada.ca

Table 2: Bioaccumulation and Trophic Transfer Characteristics of Selected Phthalates (Note: Data is for various phthalates and may not be directly representative of this compound.)

| Phthalate | Bioaccumulation Potential | Trophic Transfer |

| Di(2-ethylhexyl) phthalate (DEHP) | Low to Moderate | Trophic dilution observed in some studies. industrialchemicals.gov.au |

| Diisodecyl phthalate (DIDP) | Low | Low biomagnification potential. canada.ca |

| Diundecyl phthalate (DUP) | Low | Low biomagnification potential. nih.govcanada.ca |

| Di-n-butyl phthalate (DBP) | Low | No clear trophic magnification. industrialchemicals.gov.au |

Mechanistic Ecotoxicology: Investigating Molecular and Cellular Responses in Model Organisms

The toxic mechanisms of phthalates are complex and can involve multiple pathways. While narcosis is a general mechanism, some phthalates are known to be endocrine disruptors, primarily by acting as androgen antagonists. mdpi.com This can lead to reproductive and developmental toxicity. nih.gov

At the molecular level, some phthalates have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. acs.org This has led to the suggestion that certain phthalates may act as "obesogens." acs.org For example, diisodecyl phthalate (DiDP) has been shown to up-regulate genes involved in fatty acid metabolism in fish hepatocytes. acs.org The structure of the phthalate, particularly the length and branching of the alkyl chains, plays a crucial role in determining its toxicological profile. nih.gov For instance, phthalates with straight side chains of C5-C6 are considered the most potent in terms of developmental and reproductive toxicity in males. nih.gov

Development and Application of Environmental Risk Assessment Methodologies for Phthalate Ester Exposure

Environmental risk assessment for phthalates often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) for various aquatic organisms. canada.ca Due to the widespread presence of multiple phthalates in the environment, there is a growing emphasis on cumulative risk assessment, which considers the combined effects of exposure to several of these compounds. canada.caesr.cri.nz

The risk quotient (RQ) method is commonly used to evaluate the ecological risk of individual phthalates. mdpi.comnih.gov This method divides the measured environmental concentration by the PNEC. An RQ value greater than 1 indicates a potential risk to the ecosystem. mdpi.com For instance, risk assessments in some regions have shown that DBP and DEHP can pose a high risk to aquatic organisms. mdpi.comnih.gov

Regulatory bodies in various countries, including Canada and the European Union, have established frameworks for assessing the risks of phthalates. europa.eucanada.ca These assessments often group phthalates based on their chemical structure and toxicological properties to streamline the evaluation process and inform risk management decisions. industrialchemicals.gov.aucanada.ca

Regulatory Science and Environmental Management Strategies for Phthalate Esters Including Bis 2 Methylpentyl Phthalate

Analysis of International and National Regulatory Frameworks for Environmental Contaminants and Plasticizers

The regulation of phthalate (B1215562) esters varies significantly across different jurisdictions, reflecting diverse approaches to chemical risk management. These regulations are primarily driven by concerns over phthalates acting as endocrine-disrupting chemicals (EDCs). epa.govresearchgate.net

Globally, several key phthalates have been targeted by regulations. In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a cornerstone of chemical management. researchgate.net Several phthalates, including Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP), are included on the list of substances of very high concern (SVHC) due to their reproductive toxicity. researchgate.net Their use is restricted, often to a concentration limit of 0.1% by weight, in a wide array of consumer products, particularly in toys, childcare articles, and food contact materials. researchgate.netclearsynth.comaccustandard.com The EU has also banned certain phthalates from use in cosmetic products. clearsynth.com

In the United States , the Environmental Protection Agency (EPA) has classified several phthalates as priority pollutants. accustandard.commiami.edu The Consumer Product Safety Commission (CPSC) has permanently banned DEHP, DBP, and BBP in concentrations greater than 0.1% in children's toys and certain childcare articles. epa.govnih.govvulcanchem.com An interim ban also exists for other phthalates like Diisononyl phthalate (DINP), Di-n-octyl phthalate (DNOP), and Diisodecyl phthalate (DIDP) in toys that can be placed in a child's mouth. epa.govnih.gov However, the regulatory approach in the U.S. has been noted as more permissive in some areas, such as cosmetics, where there is no formal prohibition on their use. clearsynth.com

Other nations, including China , Canada , and Japan , have also implemented restrictions, largely mirroring the EU and U.S. focus on children's products and, in some cases, food packaging. clearsynth.comepa.govvulcanchem.com For instance, China limits DBP, BBP, and DEHP to 0.1% in plastic toys. clearsynth.com These international frameworks, while not always uniform, demonstrate a global trend towards stricter control of high-priority phthalate esters. While less common compounds like Bis(2-methylpentyl) Phthalate are not always explicitly named, they fall under the broad chemical class of phthalate esters and are subject to the overarching principles of these regulatory strategies.

| Jurisdiction | Key Regulated Phthalates | Concentration Limit (in specified products) | Regulated Products (Examples) |

| European Union | DEHP, DBP, BBP, DIBP, DINP, DIDP, DNOP | < 0.1% by weight | Toys, Childcare Articles, Food Contact Materials, Cosmetics |

| United States | DEHP, DBP, BBP, DINP, DNOP, DIDP, DIBP | < 0.1% by weight | Children's Toys, Childcare Articles |

| China | DBP, BBP, DEHP, DNOP, DINP, DIDP | < 0.1% of material composition | Plastic Toys, Cosmetics |

This table presents a summary of regulations for high-priority phthalates, which form the basis for managing the broader class of phthalate esters. researchgate.netclearsynth.comaccustandard.comepa.gov

Design and Implementation of Robust Environmental Monitoring Programs for Phthalate Esters

Effective management of phthalates requires robust environmental monitoring programs to determine their concentration, fate, and transport in various environmental matrices. These programs are essential for assessing human exposure, ensuring regulatory compliance, and evaluating the efficacy of control measures. sigmaaldrich.com

The design of a monitoring program typically involves several key stages:

Identification of Target Compounds: Programs focus on priority phthalates known for their toxicity and prevalence, such as DEHP, DBP, and DEP, but analytical methods can often detect a wider range of esters. nih.gov

Selection of Environmental Media: Monitoring is conducted across various media where phthalates accumulate. Due to their chemical properties, many phthalates tend to adsorb to particulate matter, leading to their accumulation in soil, sediment, and sludge. alfa-chemistry.comhoelzel-biotech.com Monitoring of water (surface, ground, and drinking water), air (indoor and ambient), and biota is also crucial. accustandard.com

Sampling and Analytical Methods: Standard methods for phthalate detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). A significant challenge in monitoring is the potential for sample contamination during collection and analysis, as phthalates are present in many laboratory materials. nih.gov

Development of Field-Ready Technologies: While laboratory methods are highly sensitive, they are not optimized for on-site, rapid analysis. Research is underway to develop portable and cost-effective biosensors, including electrochemical platforms, for real-time field monitoring. These technologies aim to overcome the limitations of extensive sample pretreatment and the delay associated with lab-based analysis.

Data from these monitoring programs provide critical information for risk assessment and can trigger regulatory action. For example, studies have found phthalate concentrations in various environmental compartments ranging from nanograms to micrograms per liter or gram, with higher levels often found in industrialized areas and wastewater treatment plant effluents. accustandard.comnih.gov

Research and Development of Environmentally Benign Plasticizer Substitutes with Enhanced Degradability

A key strategy for mitigating the environmental impact of phthalates is the development and adoption of safer, more environmentally friendly alternatives. This has spurred significant research into "green plasticizers," particularly those derived from renewable biomass sources.

The primary goals for these substitutes are to match the performance of traditional phthalates while offering reduced toxicity and enhanced biodegradability. Several classes of bio-based plasticizers have emerged as promising alternatives:

Citrate (B86180) Esters: Compounds like Acetyl tributyl citrate (ATBC) are derived from citric acid and are noted for their good miscibility, biodegradability, and low toxicity, making them suitable for sensitive applications.

Epoxidized Vegetable Oils: Epoxidized soybean oil (ESBO) is a widely used bio-based plasticizer that also functions as a stabilizer for PVC. It is derived from renewable resources and is considered a safer alternative.

Succinate Esters: Synthesized from succinic acid, these esters have shown excellent resistance to leaching and comparable performance to traditional phthalates in PVC formulations.

Other Bio-based Esters: Research is also exploring esters derived from castor oil, cardanol, and isosorbide (B1672297) as potential green plasticizers.

The transition to these alternatives is not without challenges. The concept of "regrettable substitution," where a banned chemical is replaced by an alternative that is later found to be harmful, is a significant concern. Therefore, thorough toxicological and environmental impact assessments are crucial for any new plasticizer before widespread adoption. The global market for bio-plasticizers is growing, driven by consumer demand and stricter regulations on phthalates.

Evaluation of Remediation and Treatment Technologies for Contaminated Environments

For environments already contaminated with phthalates, various remediation and treatment technologies have been developed and evaluated. These approaches can be broadly categorized as biological or physicochemical.

Biological Treatment Approaches (e.g., Bioremediation, Phytoremediation, Immobilized Microbial Systems)

Biological treatment methods are often favored for being cost-effective and environmentally friendly. These technologies leverage the metabolic processes of microorganisms and plants to break down phthalates.

Bioremediation: This involves using microorganisms, primarily bacteria and fungi, to degrade phthalates. The initial step in biodegradation is typically the hydrolysis of the ester bond by microbial esterases, breaking the phthalate down into phthalic acid and an alcohol, which can then be further mineralized. hoelzel-biotech.com Composting has proven to be a robust technology for remediating phthalate-contaminated soil, with removal efficiencies reported to be between 25% and 100%. alfa-chemistry.com Slurry phase bioreactors, which create an aqueous suspension of the contaminated soil, can also achieve high removal efficiencies (over 90%) by improving the bioavailability of the contaminants to microbes. hoelzel-biotech.com

Phytoremediation: This approach uses plants to remove, degrade, or contain environmental contaminants. Plants and their associated microbial communities can help remediate phthalate-polluted soil. accustandard.com

Immobilized Microbial Systems: To enhance efficiency and reusability, microbes with phthalate-degrading capabilities can be immobilized on carrier materials. For example, lipase (B570770) enzymes immobilized on chitosan (B1678972) beads have been shown to effectively degrade Dimethyl phthalate (DMP) and Diethyl phthalate (DEP). accustandard.com

Physicochemical Treatment Approaches (e.g., Adsorption, Advanced Oxidation Processes)

Physicochemical methods are also effective for removing phthalates, particularly from water and wastewater. nih.gov

Adsorption: This is a widely used technique where phthalates are removed from a liquid phase by adhering to the surface of a solid adsorbent. Activated carbon is a common and effective adsorbent, but its high cost has driven research into low-cost alternatives derived from agricultural wastes, natural materials, and industrial by-products. nih.gov The efficiency of adsorption is influenced by the properties of the specific phthalate, such as its alkyl chain length and hydrophobicity.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. accustandard.com Various AOPs have been applied to phthalate degradation, including photocatalysis (e.g., UV/TiO₂), ozonation, and Fenton processes (using iron salts and hydrogen peroxide). accustandard.com These methods can effectively break down the complex structure of phthalates into simpler, less harmful compounds. accustandard.com

The selection of a remediation technology depends on factors like the type and concentration of the phthalate, the environmental matrix (soil, water), and cost-effectiveness. alfa-chemistry.com

Policy Implications and Future Directions in Environmental Regulation and Sustainable Chemical Management

The ongoing detection of phthalates in the environment and the growing body of evidence regarding their potential risks necessitate a forward-looking approach to policy and chemical management.

Future policies are likely to move towards a more holistic and precautionary approach. This includes:

Class-Based Regulation: Rather than regulating phthalates one by one, a class-based approach would restrict the use of all ortho-phthalates in certain applications. This helps to avoid the problem of regrettable substitution, where a banned phthalate is replaced by a similar, potentially equally harmful one. clearsynth.com

Expanding Restrictions: Current regulations are heavily focused on children's products. There is a growing call to expand these restrictions to all consumer products that contribute to human exposure, such as food packaging, building materials, and personal care products. clearsynth.com

Promoting Green Chemistry: Policies can incentivize the research, development, and adoption of demonstrably safer and biodegradable alternatives to phthalates. This includes funding research and streamlining the approval process for green plasticizers.

Improving Transparency and Monitoring: Mandating clear labeling of products containing phthalates and investing in advanced, real-time environmental monitoring technologies will empower consumers and provide regulators with better data for decision-making.

Ultimately, the goal of sustainable chemical management is to shift the industry away from hazardous chemicals towards safer alternatives, ensuring the protection of both human health and the environment. This requires continuous research, international cooperation on regulatory standards, and a commitment from industry to innovate and adopt greener technologies.

Q & A

Q. How can researchers accurately detect and quantify Bis(2-methylpentyl) Phthalate in complex biological matrices?

Methodological Answer: Use isotope dilution techniques with deuterated analogs (e.g., DEHP-d4) as internal standards to correct for matrix effects and ionization efficiency in liquid chromatography–tandem mass spectrometry (LC-MS/MS). For environmental samples, employ headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–mass spectrometry (GC-MS) to isolate phthalates from interfering compounds .

Q. What experimental designs are recommended for assessing the reproductive toxicity of this compound in animal models?

Methodological Answer: Follow OECD Test Guidelines (e.g., TG 414, 443) for prenatal developmental toxicity studies. Use dose ranges reflecting human exposure levels (e.g., 1–500 mg/kg/day) and include positive controls (e.g., DEHP). Measure metabolite profiles (e.g., monoesters) in urine and tissues to assess bioavailability .

Q. How should researchers account for co-exposure to multiple phthalates in epidemiological studies?

Methodological Answer: Apply principal component analysis (PCA) or hierarchical clustering to identify correlated exposure patterns. Adjust for urinary creatinine levels and use weighted quantile sum (WQS) regression to evaluate cumulative effects .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved?

Methodological Answer: Conduct a systematic review using the Navigation Guide framework to synthesize human and animal evidence. Classify confidence levels (e.g., "Robust," "Indeterminate") based on study quality, consistency, and biological plausibility. Address heterogeneity via subgroup analyses (e.g., sex-specific effects, exposure windows) .

Q. What in vitro models are suitable for studying the epigenetic effects of this compound?

Methodological Answer: Use human placental trophoblast cells (e.g., HTR-8/SVneo) or 3D organoid cultures to assess DNA methylation changes (e.g., pyrosequencing of LINE-1 repeats) and histone modifications (ChIP-seq). Validate findings with CRISPR-Cas9 knockouts of nuclear receptors (e.g., PPARγ) .

Q. How can isotopic labeling advance mechanistic studies of this compound metabolism?

Methodological Answer: Synthesize deuterated analogs (e.g., DEHP-d4) to track metabolic pathways using high-resolution mass spectrometry (HRMS). Compare kinetic isotope effects (KIEs) in liver microsomes to identify rate-limiting enzymatic steps (e.g., hydrolysis by carboxylesterases) .

Q. What computational tools are effective for predicting the environmental persistence of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Validate predictions with microcosm experiments under varying redox conditions (e.g., aerobic vs. anaerobic) .

Data Gaps and Research Needs

Q. How can researchers address uncertainties in extrapolating animal toxicity data to human health risks?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in absorption, distribution, and metabolism. Incorporate human biomonitoring data (e.g., NHANES) to refine exposure parameters .

Q. What strategies improve the sensitivity of detecting low-dose effects in chronic exposure studies?

Methodological Answer: Implement longitudinal designs with repeated measures of oxidative stress biomarkers (e.g., 8-OHdG, MDA). Use benchmark dose (BMD) modeling to identify thresholds for adverse outcomes .

Q. How can nanomaterial-based sensors enhance real-time monitoring of this compound in environmental samples?

Methodological Answer: Develop graphene oxide (GO) or metal-organic framework (MOF) sensors functionalized with phthalate-specific aptamers. Validate sensitivity via surface-enhanced Raman spectroscopy (SERS) in field trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.